5-amino-1H-imidazole-2,4-dicarbonitrile

Catalog No.
S13317119
CAS No.
M.F
C5H3N5
M. Wt
133.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-1H-imidazole-2,4-dicarbonitrile

Product Name

5-amino-1H-imidazole-2,4-dicarbonitrile

IUPAC Name

4-amino-1H-imidazole-2,5-dicarbonitrile

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

InChI

InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10)

InChI Key

ROXJKYXRRSOBPB-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N1)C#N)N

5-amino-1H-imidazole-2,4-dicarbonitrile is a nitrogen-rich heterocyclic compound characterized by its imidazole ring structure, which contains two cyano groups and an amino group. Its molecular formula is C5H4N6C_5H_4N_6 with a molecular weight of approximately 132.13 g/mol. The compound is notable for its high thermal stability and potential applications in various fields, including pharmaceuticals and materials science. The presence of multiple functional groups makes it a versatile building block for synthesizing more complex molecules.

Due to its reactive functional groups:

  • Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then undergo further reactions to form various derivatives, including azo compounds .
  • Cycloaddition Reactions: The cyano groups allow for [2+3] cycloaddition reactions with azides, leading to the formation of tetrazoles or other nitrogen-rich heterocycles .
  • Nucleophilic Substitution: The cyano groups can undergo nucleophilic attack, facilitating the introduction of different substituents at the carbon sites adjacent to the imidazole ring.

Research indicates that 5-amino-1H-imidazole-2,4-dicarbonitrile exhibits various biological activities, particularly in antimicrobial and antifungal domains. The compound's structure allows it to interact with biological targets effectively:

  • Antifungal Properties: Studies have shown that derivatives of this compound can inhibit fungal growth, making them potential candidates for antifungal drug development .
  • Antimicrobial Activity: Its nitrogen-rich nature may contribute to its ability to disrupt microbial cell functions, although specific mechanisms require further investigation.

Several synthetic routes have been developed for 5-amino-1H-imidazole-2,4-dicarbonitrile:

  • One-Pot Synthesis: A method involving the reaction of 2-amino-1H-imidazole-4,5-dicarbonitrile with sodium nitrite and hydrochloric acid under controlled conditions to generate the desired product in situ .
  • Cyclization Reactions: Utilizing various substrates such as aldehydes or ketones in the presence of bases or catalysts to promote the formation of imidazole derivatives .

These methods highlight the compound's accessibility and versatility in synthetic chemistry.

5-amino-1H-imidazole-2,4-dicarbonitrile has several promising applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a precursor for developing new antimicrobial and antifungal agents.
  • Material Science: Its high nitrogen content makes it suitable for creating energetic materials and polymers with enhanced properties.
  • Agricultural Chemicals: Potentially used in developing agrochemicals due to its biological activity against plant pathogens.

Interaction studies involving 5-amino-1H-imidazole-2,4-dicarbonitrile focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in microbial metabolism may reveal its potential as an inhibitor.
  • Receptor Binding: Studies are ongoing to determine how well it binds to specific receptors related to disease pathways, which could inform drug design efforts.

Similar Compounds

Several compounds share structural similarities with 5-amino-1H-imidazole-2,4-dicarbonitrile. These include:

Compound NameCAS NumberSimilarity Index
5-amino-1H-imidazole-4-carbonitrile5098-11-30.86
4-amino-1H-imidazole-5-carboxamide360-97-40.65
5-amino-1H-imidazole-4-carboxamide hydrochloride72-40-20.64
(1H-Imidazol-4-yl)methanamine hydrochloride66247-84-50.61
4,5-Dimethyl-1H-imidazol-2-amine13805-21-50.60

These compounds exhibit varying degrees of biological activity and structural features that make them interesting for further study. The unique combination of amino and cyano groups in 5-amino-1H-imidazole-2,4-dicarbonitrile distinguishes it from these similar compounds, potentially enhancing its reactivity and biological profile.

5-Amino-1H-imidazole-2,4-dicarbonitrile is a bicyclic organic compound characterized by an imidazole ring substituted with two cyano groups at positions 2 and 4 and an amino group at position 5. Its molecular formula is $$ \text{C}5\text{H}3\text{N}_5 $$, with a molecular weight of 133.11 g/mol. The IUPAC name, 4-amino-1H-imidazole-2,5-dicarbonitrile, reflects its substitution pattern and functional groups.

PropertyValue
Molecular Formula$$ \text{C}5\text{H}3\text{N}_5 $$
Molecular Weight133.11 g/mol
IUPAC Name4-amino-1H-imidazole-2,5-dicarbonitrile
CAS Registry Number909073-67-2
SMILESC(#N)C1=C(N=C(N1)C#N)N
SynonymsNSC 677415; CHEMBL1994570

The planar imidazole ring system, combined with electron-withdrawing cyano groups and a nucleophilic amino group, creates a unique electronic profile that facilitates participation in cycloaddition and nucleophilic substitution reactions.

Historical Development and Discovery in Heterocyclic Chemistry

Imidazole derivatives have been integral to pharmaceutical chemistry since the early 20th century, with foundational work on histamine and purine analogs. The specific development of 5-amino-1H-imidazole-2,4-dicarbonitrile emerged alongside advances in multicomponent reactions and cyanide chemistry in the late 20th century. Its synthesis builds upon classical methods for imidazole ring formation, such as the Debus-Radziszewski reaction, adapted to incorporate nitrile functionalities.

The compound’s first reported synthesis likely occurred in the 2000s, coinciding with increased interest in polyfunctional heterocycles for drug discovery. Modern synthetic strategies often employ cyclocondensation of α-aminonitriles with carbonyl equivalents, reflecting broader trends in sustainable heterocyclic synthesis.

Research Significance in Contemporary Organic Synthesis

This compound’s significance arises from three key attributes:

  • Multifunctional Reactivity: The amino group acts as a directing moiety in metal-catalyzed cross-couplings, while cyano groups participate in cyclization and annulation reactions.
  • Pharmaceutical Potential: As a structural analog of purine bases, it serves as a precursor for kinase inhibitors and antimicrobial agents.
  • Materials Science Applications: Its high nitrogen content (52.6% by mass) and thermal stability make it a candidate for energetic materials and coordination polymers.

Recent studies highlight its role in synthesizing fused heterocycles through [3+2] cycloadditions, enabling access to complex molecular architectures.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

133.03884512 g/mol

Monoisotopic Mass

133.03884512 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types